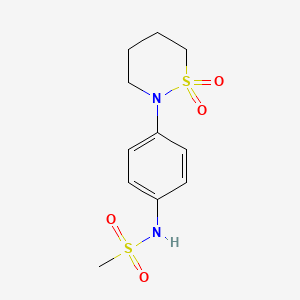

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide

Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide moiety attached to a phenyl ring, which is further substituted with a methanesulfonamide group. The presence of the sulfonamide group may confer stability and bioavailability, as seen in pesticidal agents like tolylfluanid () .

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)13-8-2-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSYXKXANPMHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable thiazinane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between the target compound and related analogs:

Spectral and Reactivity Insights

- IR Spectroscopy : The target compound’s sulfonamide and thiazinane S=O groups would show strong bands at ~1150–1350 cm⁻¹, distinct from triazole derivatives (C=S at ~1250 cm⁻¹) and pesticidal agents (additional C-F or C-Cl vibrations) .

- NMR : Thiazinane protons (e.g., compound 35 ) resonate at δ 3.5–4.5 ppm, whereas triazole derivatives (compounds 7–9 ) exhibit aromatic protons near δ 7.0–8.0 ppm .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazine ring, which is known for its diverse biological activities. Its sulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing thiadiazole moieties have shown binding affinities to the SARS-CoV-2 Mpro enzyme with binding energy scores ranging from -6.54 to -7.33 kcal/mol . These findings suggest that modifications to the thiazine structure could enhance antiviral efficacy.

Antimicrobial Properties

Thiazine derivatives have been documented for their antimicrobial activities. For example, sulfonamide derivatives have demonstrated effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis . This mechanism underlines the potential of this compound as an antimicrobial agent.

Anticancer Potential

Research has also explored the anticancer properties of sulfonamide derivatives. A study highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth . The thiazine framework may contribute to these effects through interactions with specific cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.

- Cellular Interaction : It can interact with cellular receptors or proteins that regulate cell growth and apoptosis.

- Structural Modifications : Variations in the thiazine structure can lead to different biological outcomes, enhancing its therapeutic profile.

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study focusing on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, compounds were synthesized and evaluated for their antiviral activity against SARS-CoV-2. The most promising candidates showed significant inhibition of viral replication in vitro, suggesting a pathway for developing effective COVID-19 treatments .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiazine structure significantly enhanced antibacterial potency, demonstrating the importance of structural optimization in drug design .

Data Tables

| Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | Spiro-N-(4-sulfamoylphenyl)-2-carboxamide | 0.0021 | Mpro enzyme inhibition |

| Antimicrobial | Sulfonamide derivative A | 0.5 | Dihydropteroate synthase inhibitor |

| Anticancer | Thiazine derivative B | 0.15 | Induction of apoptosis |

Q & A

Q. Critical Parameters :

- pH control during sulfonamide formation to avoid side reactions.

- Reaction time monitoring via TLC to prevent over-oxidation of the thiazinane moiety .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups in sulfonamide at δ 3.1–3.3 ppm) and confirms connectivity .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazinane ring .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies molecular weight (C₁₈H₁₈N₂O₃S; expected m/z 342.41) and detects isotopic patterns .

Infrared Spectroscopy (IR) :

- Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. Purity Assessment :

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

Standardize Assay Conditions :

- Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Metabolite Analysis :

- Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in enzymatic inhibition assays .

Structural-Activity Relationship (SAR) Studies :

- Compare analogs (e.g., fluorophenyl vs. methylphenyl substitutions) to isolate electronic or steric effects on target binding .

Example : Conflicting IC₅₀ values in viral protease inhibition assays may arise from differential metabolite activation pathways, as seen in sulfentrazone derivatives .

Advanced: What computational strategies are used to model the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

- Software (e.g., AutoDock Vina) predicts binding poses in viral proteases or enzymes. Key interactions include hydrogen bonding between the sulfonamide group and catalytic residues (e.g., Asp/Glu) .

Molecular Dynamics (MD) Simulations :

- Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) validate binding mode consistency .

Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Models electron transfer mechanisms in oxidation reactions involving the thiazinane ring .

Validation : Cross-correlate computational results with mutagenesis studies (e.g., alanine scanning of target residues) .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer:

Impurity Sources :

- Incomplete Oxidation : Residual thiazinane without the dioxido group (detected via MS).

- Sulfonamide Hydrolysis : Degradation to sulfonic acid under acidic conditions (monitored by pH control) .

Q. Mitigation Strategies :

- Stepwise Quenching : Neutralize reaction mixtures post-oxidation to prevent over-acidification.

- Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to selectively precipitate the product .

Advanced: How does the thiazinane moiety influence pharmacokinetic properties (e.g., metabolic stability)?

Methodological Answer:

Metabolic Stability Assays :

- Liver Microsome Studies : Incubate with CYP450 enzymes (e.g., CYP3A4) to identify oxidation hotspots. The dioxido group reduces susceptibility to further hepatic oxidation .

Permeability :

- Caco-2 Cell Monolayers : Measure apical-to-basolateral transport. The thiazinane’s polarity lowers logP (~2.1), enhancing aqueous solubility but reducing blood-brain barrier penetration .

Prodrug Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.